molecular formula C23H15N5O7 B5164805 N-naphthalen-2-yl-4-(2,4,6-trinitroanilino)benzamide

N-naphthalen-2-yl-4-(2,4,6-trinitroanilino)benzamide

Cat. No.: B5164805
M. Wt: 473.4 g/mol
InChI Key: DXLHCAMBDPUYIG-UHFFFAOYSA-N
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Description

N-naphthalen-2-yl-4-(2,4,6-trinitroanilino)benzamide is a complex organic compound that features a naphthalene ring fused with a benzamide structure, which is further substituted with a trinitroaniline group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-naphthalen-2-yl-4-(2,4,6-trinitroanilino)benzamide typically involves multi-step organic reactions. One common approach is to start with the nitration of aniline to form 2,4,6-trinitroaniline. This is followed by the acylation of naphthalene to introduce the benzamide group. The final step involves coupling the trinitroaniline with the naphthalene derivative under specific conditions, such as using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-naphthalen-2-yl-4-(2,4,6-trinitroanilino)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-naphthalen-2-yl-4-(2,4,6-trinitroanilino)benzamide has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of advanced materials and dyes.

Mechanism of Action

The mechanism of action of N-naphthalen-2-yl-4-(2,4,6-trinitroanilino)benzamide involves its interaction with specific molecular targets. The nitro groups can undergo redox reactions, leading to the generation of reactive oxygen species (ROS). These ROS can interact with cellular components, causing oxidative stress and potentially leading to cell death. The compound may also interact with enzymes and proteins, altering their function and activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-naphthalen-2-yl-4-(2,4,6-trinitroanilino)benzamide is unique due to the combination of the naphthalene and trinitroaniline groups within a single molecule. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

N-naphthalen-2-yl-4-(2,4,6-trinitroanilino)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15N5O7/c29-23(25-18-10-5-14-3-1-2-4-16(14)11-18)15-6-8-17(9-7-15)24-22-20(27(32)33)12-19(26(30)31)13-21(22)28(34)35/h1-13,24H,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXLHCAMBDPUYIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)NC(=O)C3=CC=C(C=C3)NC4=C(C=C(C=C4[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15N5O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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